1-benzyl-1H-1,2,4-triazol-3-amine
Overview
Description
1-benzyl-1H-1,2,4-triazol-3-amine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a benzyl group attached to the triazole ring, which can influence its chemical properties and reactivity.
Mechanism of Action
Target of Action
The primary target of 1-benzyl-1H-1,2,4-triazol-3-amine is copper ions (Cu+ and Cu2+). The compound acts as a ligand, binding to these ions and stabilizing them .
Mode of Action
This compound interacts with its targets by stabilizing the copper ions towards disproportionation and oxidation . This stabilization enhances the catalytic effect of copper in the azide-acetylene cycloaddition .
Biochemical Pathways
The biochemical pathway affected by this compound is the azide-acetylene cycloaddition. By stabilizing copper ions, the compound enhances the catalytic effect of copper in this reaction
Biochemical Analysis
Biochemical Properties
1-Benzyl-1H-1,2,4-triazol-3-amine interacts with various enzymes and proteins in biochemical reactions . It plays a crucial role in the azide-acetylene cycloaddition, a type of click chemistry . The nature of these interactions involves the stabilization of copper (I), preventing its disproportionation and oxidation .
Cellular Effects
The cellular effects of this compound are primarily related to its role in the azide-acetylene cycloaddition . This reaction is used in bioconjugation applications, which can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by stabilizing copper (I) ions . This stabilization prevents the copper (I) ions from undergoing disproportionation and oxidation, thus enhancing their catalytic effect in the azide-acetylene cycloaddition .
Temporal Effects in Laboratory Settings
Over time in laboratory settings, this compound maintains its stability and continues to effectively catalyze the azide-acetylene cycloaddition
Metabolic Pathways
Its primary known biochemical role is in the azide-acetylene cycloaddition, a type of click chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-benzyl-1H-1,2,4-triazol-3-amine can be synthesized through various synthetic routesThis reaction typically involves the use of benzyl azide and propargylamine as starting materials, with copper(I) salts serving as the catalyst . The reaction is carried out under mild conditions, often in the presence of a ligand such as tris(benzyltriazolylmethyl)amine to stabilize the copper(I) species .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as crystallization or chromatography may be employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-benzyl-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triazole ring can undergo substitution reactions with electrophiles, such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; often performed in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; reactions may require the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of oxidized derivatives, such as triazole N-oxides.
Reduction: Formation of reduced derivatives, such as triazole amines.
Substitution: Formation of substituted triazoles, depending on the electrophile used.
Scientific Research Applications
1-benzyl-1H-1,2,4-triazol-3-amine has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis, particularly in “click” chemistry reactions.
Biology: Employed in the synthesis of bioactive molecules, including enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential as an antifungal, anticancer, and cardiovascular agent.
Industry: Utilized in the development of agrochemicals and materials science.
Comparison with Similar Compounds
1-benzyl-1H-1,2,4-triazol-3-amine can be compared with other triazole derivatives, such as:
1-phenyl-1H-1,2,4-triazol-3-amine: Similar structure but with a phenyl group instead of a benzyl group.
1-methyl-1H-1,2,4-triazol-3-amine: Contains a methyl group instead of a benzyl group.
1-benzyl-1H-1,2,3-triazol-4-yl)methylamine: A related compound with a different substitution pattern on the triazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and binding properties. This makes it a valuable compound for various applications in research and industry.
Biological Activity
1-Benzyl-1H-1,2,4-triazol-3-amine is a member of the triazole family, which has garnered attention for its diverse biological activities. This compound exhibits potential in various fields including medicinal chemistry, agriculture, and biochemistry. The unique structure of the triazole ring contributes to its interaction with biological targets, making it a subject of extensive research.
Chemical Structure and Properties
The chemical structure of this compound features a benzyl group attached to a triazole ring. This configuration is significant as it influences the compound's solubility, stability, and reactivity. The presence of the triazole moiety is crucial for its biological activity, particularly in interactions with enzymes and receptors.
Antimicrobial Activity
Research has demonstrated that this compound exhibits notable antimicrobial properties. A study evaluating various triazole derivatives found that compounds with similar structures showed effective inhibition against a range of pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values were determined using broth microdilution methods, revealing significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli .
Table 1: Antimicrobial Activity of 1-Benzyl-1H-1,2,4-triazol Derivatives
Compound | MIC (µg/mL) | Target Organism |
---|---|---|
This compound | 50 | Staphylococcus aureus |
This compound | 100 | Escherichia coli |
N-(1-benzyl-1H-1,2,4-triazol-3-yl)-2,3-dimethoxybenzamide | 25 | Candida albicans |
Antioxidant Activity
The antioxidant potential of this compound has also been assessed using the DPPH assay. Results indicated that this compound possesses significant free radical scavenging activity. This is attributed to its ability to donate electrons and neutralize free radicals .
Anticancer Properties
The anticancer potential of triazole derivatives has been extensively investigated. In vitro studies have shown that certain derivatives exhibit antiproliferative effects against various cancer cell lines. For instance, compounds related to 1-benzyl-1H-1,2,4-triazol have demonstrated IC50 values in the nanomolar range against breast cancer cells (MCF-7), indicating strong inhibitory effects on tumor growth .
Table 2: Anticancer Activity of Related Triazole Compounds
Compound | IC50 (nM) | Cancer Cell Line |
---|---|---|
N-(1-benzyl-1H-1,2,3-triazol) | 46 | MCF-7 |
N-(benzyltriazole) | 30 | HeLa |
The mechanism by which this compound exerts its biological effects involves multiple pathways:
- Enzyme Inhibition : The triazole ring can inhibit enzymes involved in critical biological processes.
- Microtubule Disruption : Certain derivatives have been shown to interfere with tubulin polymerization, leading to cell cycle arrest in cancer cells .
Case Studies
Several studies have highlighted the biological efficacy of triazole derivatives:
- Antimicrobial Study : A comprehensive evaluation of various triazoles revealed their effectiveness against resistant bacterial strains. The study utilized a systematic approach to determine MIC values across different concentrations .
- Anticancer Research : Investigations into the structure–activity relationships (SAR) of triazole derivatives indicated that modifications to the benzyl group significantly influence anticancer activity. This research provided insights into optimizing compounds for enhanced therapeutic efficacy .
Properties
IUPAC Name |
1-benzyl-1,2,4-triazol-3-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4/c10-9-11-7-13(12-9)6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,10,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOILQNNNLJZCNZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=NC(=N2)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
25637-43-8 | |
Record name | 1-benzyl-1H-1,2,4-triazol-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
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